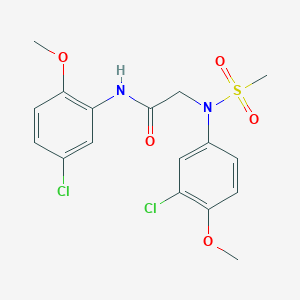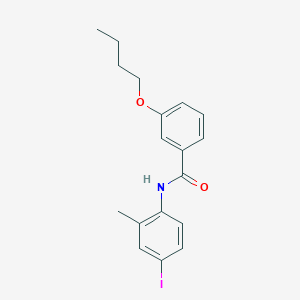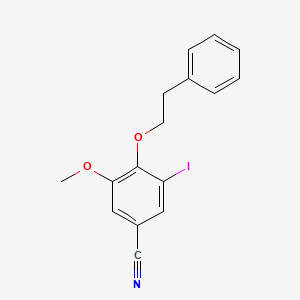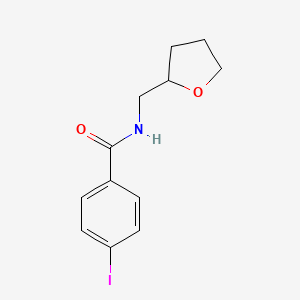
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,3-bis(4-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,3-bis(4-nitrophenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BNPP and is commonly used as a reagent for detecting proteases and other enzymes.
Mecanismo De Acción
The mechanism of action of BNPP involves the reaction of BNPP with proteases and other enzymes. BNPP is cleaved by proteases and other enzymes, resulting in the release of 4-nitroaniline. The release of 4-nitroaniline can be detected using spectrophotometry, allowing for the quantification of protease activity.
Biochemical and Physiological Effects:
BNPP does not have any known biochemical or physiological effects on humans or animals. However, BNPP can be toxic if ingested or inhaled, and appropriate safety precautions should be taken when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BNPP in lab experiments include its high sensitivity and specificity for detecting proteases and other enzymes. BNPP is also relatively easy to use and can be detected using spectrophotometry. The limitations of using BNPP in lab experiments include its potential toxicity and the need for appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for BNPP research, including the development of new protease substrates, the optimization of enzyme kinetics studies, and the identification of new protease inhibitors. Additionally, BNPP could be used in drug discovery to identify new compounds that inhibit proteases and other enzymes. Further research is needed to fully explore the potential applications of BNPP in scientific research.
In conclusion, BNPP is a chemical compound that has numerous scientific research applications, including protease detection, enzyme kinetics, and drug discovery. The synthesis of BNPP is a complex process that involves several steps. The mechanism of action of BNPP involves the reaction of BNPP with proteases and other enzymes, resulting in the release of 4-nitroaniline. BNPP has potential advantages and limitations for lab experiments, and there are several future directions for BNPP research.
Métodos De Síntesis
The synthesis of BNPP is a complex process that involves several steps. The first step involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride to form 3-nitrophenylpropanedioic acid. The second step involves the reaction of 3-nitrophenylpropanedioic acid with thionyl chloride to form 3-nitrophenylpropanoyl chloride. The third step involves the reaction of 3-nitrophenylpropanoyl chloride with 1,3-dihydro-2H-isoindole-1,3-dione to form BNPP.
Aplicaciones Científicas De Investigación
BNPP has numerous scientific research applications, including protease detection, enzyme kinetics, and drug discovery. BNPP is commonly used as a substrate for detecting proteases such as trypsin, chymotrypsin, and thrombin. The reaction of BNPP with proteases results in the release of 4-nitroaniline, which can be detected using spectrophotometry. BNPP is also used in enzyme kinetics studies to determine the kinetics of enzyme-catalyzed reactions. Additionally, BNPP has potential applications in drug discovery due to its ability to inhibit proteases and other enzymes.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N,3-bis(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O7/c28-21(24-15-7-11-17(12-8-15)27(33)34)20(13-14-5-9-16(10-6-14)26(31)32)25-22(29)18-3-1-2-4-19(18)23(25)30/h1-12,20H,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSVNKUSMDKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindol-2-yl)-N,3-bis(4-nitrophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]terephthalate](/img/structure/B5112304.png)

![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5112336.png)



![[(1-butyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B5112371.png)
![3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112376.png)


![5-[4-(allyloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112402.png)
![3-(2-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112407.png)
